3-Hydroxybicyclo[2.2.1]hept-2-yl acetate
Description
3-Hydroxybicyclo[2.2.1]hept-2-yl acetate is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an acetyloxy group at the 2-position and a hydroxyl group at the 3-position.
Properties
IUPAC Name |
(3-hydroxy-2-bicyclo[2.2.1]heptanyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(10)12-9-7-3-2-6(4-7)8(9)11/h6-9,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCBGXHSESXOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC(C2)C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]hept-2-ene, a common precursor in organic synthesis.
Hydroxylation: The double bond in bicyclo[2.2.1]hept-2-ene is hydroxylated to introduce the hydroxyl group, forming 3-Hydroxybicyclo[2.2.1]hept-2-ene.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Enzymatic methods may also be employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybicyclo[2.2.1]hept-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-Oxo-bicyclo[2.2.1]hept-2-yl acetate.
Reduction: Formation of 3-Hydroxybicyclo[2.2.1]hept-2-yl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxybicyclo[2.2.1]hept-2-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and the study of structure-activity relationships.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Its derivatives may be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- Hydroxyl Group : The 3-hydroxy group in the target compound increases hydrophilicity and reactivity compared to methyl-substituted analogs like bornyl or fenchyl acetate. This makes it more suitable for aqueous-phase reactions or drug delivery systems.
- Methyl Groups : Bornyl and fenchyl acetates derive stability and volatility from their 1,7,7-trimethyl and 1,3,3-trimethyl substituents, respectively, enhancing their use in fragrances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
